5-Aminobenzimidazole

Descripción general

Descripción

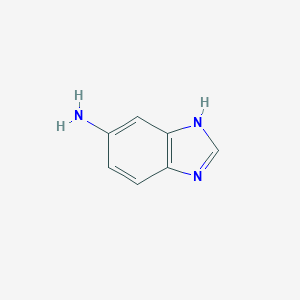

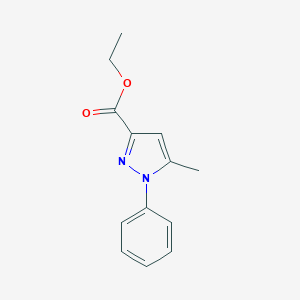

5-Aminobenzimidazole (5-ABz) is a heterocyclic aromatic compound featuring both an amine and a benzimidazole functional group . It holds remarkable versatility and has found applications in chemical synthesis and biochemistry .

Synthesis Analysis

The synthesis of this compound involves several steps :Chemical Reactions Analysis

The trace impurities discovered after extended storage of a 5-amino-benzimidazole library were determined as imidazo [4,5-g]quinazoline derivatives . The formation of this highly aromatic heterocyclic ring involved a novel multi-component reaction .Physical And Chemical Properties Analysis

This compound has low solubility in water and other solvents, but it dissolves easily in dimethylformamide, dioxane, and chloroform. It is also soluble in solvents such as acetone, methanol, ethanol, and ethyl acetate .Aplicaciones Científicas De Investigación

Biofilm Inhibition and Dispersion : A derivative of 2-aminobenzimidazole has been found effective in inhibiting and dispersing biofilms of bacteria such as MRSA, vancomycin-resistant Enterococcus faecium, and Staphylococcus epidermidis. This action is zinc-dependent, possibly through a direct zinc-chelating mechanism (Rogers, Huigens, & Melander, 2009).

Antiarrhythmic Activity : 2-Aminobenzimidazole derivatives have shown potent Class III antiarrhythmic activity, particularly effective in prolonging action potential duration and blocking potassium currents in heart cells (Ellingboe et al., 1992).

Antibiotic and Antiarrythmic Properties : Compounds formed from the reaction of allenic nitriles with 2-aminobenzimidazoles exhibit slight antibiotic and antiarrythmic properties (Asobo et al., 2001).

Inhibition of Gastric Acid Secretion : 5-Aminobenzimidazole has demonstrated the ability to decrease both basal and betazole-stimulated gastric acid secretion in rats, suggesting anti H2-histamine activity (Trivulzio, Colombo, Rossoni, & Caironi, 1988).

Antidiabetic Potential : Novel 2-aminobenzimidazole derivatives show significant antidiabetic potential as α-glucosidase inhibitors, with potential for treating diabetes (Sreeja, AntonSmith, & Mathan, 2019).

Anthelmintic Activity : Certain derivatives of this compound possess notable anthelmintic activity against parasites like the mouse tapeworm Hymenolepis nana (Alaimo et al., 1978).

Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Some 2-aminobenzimidazole derivatives have been found to inhibit acetylcholinesterase and butyrylcholinesterase, which could be beneficial for treating neurodegenerative diseases (Zhu et al., 2013).

Pharmaceutical Stability Testing : this compound has been identified as a degradation product in pharmaceutical formulations, pointing to its relevance in stability and quality control of medications (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).

Various Pharmacological Properties : New compounds with a 2-aminobenzimidazole group have shown diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties (Nawrocka, 1996).

Molecular Biology Research : The synthesis of multifunctional 2-aminobenzimidazoles on DNA for medicinal chemistry applications highlights its role in drug discovery and development (Su et al., 2020).

Safety and Hazards

Direcciones Futuras

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Mecanismo De Acción

Target of Action

5-Aminobenzimidazole primarily targets Trypsin-1 , a serine protease found in humans . Trypsin-1 plays a crucial role in the digestion of proteins in the digestive system. It is also involved in various biological processes, including cell signaling and inflammation.

Mode of Action

For instance, some benzimidazole derivatives have been found to exhibit anticancer activity by interacting with the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus

Biochemical Pathways

It is known that the degradation of benzimidazole fungicides, such as carbendazim, leads to the generation of 2-aminobenzimidazole, 2-hydroxybenzimidazole, and benzimidazole derivatives . These compounds are then further degraded through a series of intermediate steps depending on the microbial species involved .

Pharmacokinetics

It is known that benzimidazole derivatives generally possess excellent properties, such as increased stability and bioavailability , which could potentially apply to this compound as well.

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of pharmacological properties, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects . These effects could potentially be attributed to this compound as well.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the action of this compound could potentially be influenced by the pH of its environment.

Análisis Bioquímico

Biochemical Properties

5-Aminobenzimidazole interacts with various enzymes, proteins, and other biomolecules. It acts as a potent inhibitor of various enzymes involved in a wide range of therapeutic uses . The nature of these interactions is often complex and can involve both covalent and non-covalent bonding.

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism can vary depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propiedades

IUPAC Name |

3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRXSXUDWCVSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239406 | |

| Record name | 5-Aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-22-5, 55299-95-1 | |

| Record name | 5-Aminobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 55299-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7289019S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Aminobenzimidazole?

A1: The molecular formula of this compound is C7H7N3, and its molecular weight is 133.15 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound. These include Infrared (IR) spectroscopy, Ultraviolet-visible (UV) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups, electronic transitions, and structural arrangements within the molecule. [, , ]

Q3: How does the incorporation of this compound into polyimide (PI) affect its properties?

A3: Incorporating this compound into polyimides significantly impacts their properties:

- Improved Mechanical Strength: The presence of this compound enhances the tensile strength and modulus of PI films and fibers. This is attributed to intermolecular hydrogen bonding between the -NH- group of benzimidazole and the carbonyl groups of PI, leading to stronger interchain interactions. [, , , , , ]

- Increased Glass Transition Temperature (Tg): The rigid structure and hydrogen bonding capability of this compound contribute to a higher Tg in PI, making them suitable for high-temperature applications. [, , , ]

- Enhanced Thermal Stability: PI containing this compound exhibit higher decomposition temperatures and char yields, indicating improved thermal stability. [, ]

- Improved Solubility: Incorporation of this compound, especially alongside flexible moieties like ether groups, can enhance the solubility of PI in common organic solvents. [, , ]

Q4: How does the concentration of this compound influence the properties of PI foams?

A4: The concentration of this compound plays a crucial role in determining the properties of PI foams:

- Foaming Degree: Higher concentrations of this compound lead to a decrease in foaming degree due to increased melt viscosity of the precursor. []

- Density: The density of the resulting PI foams increases with increasing this compound content. []

- Thermal Stability: Foams with higher this compound content exhibit superior thermal stability, evidenced by increased glass transition temperatures and higher decomposition temperatures. [, ]

- Mechanical Strength: The compressive strength and modulus of PI foams increase with higher this compound content, contributing to their robust mechanical properties. []

Q5: Can this compound be used to modify materials other than polyimides?

A5: Yes, research shows its potential in modifying other polymers. For example, it's been used to enhance the properties of polyurethane elastomers, increasing their mechanical strength, toughness, and self-healing efficiency. []

Q6: Does this compound exhibit catalytic properties?

A6: Yes, research suggests that this compound can act as a catalyst in specific reactions. For instance, it has been shown to catalyze the imidization process during the synthesis of organo-soluble co-polyimides. []

Q7: Are there applications of this compound in fuel cell technology?

A7: Yes, poly(benzimidazole imide)s (PBIIs) incorporating this compound have shown promise as potential membrane materials for medium-temperature fuel cells. These membranes can be doped with phosphoric acid, achieving high proton conductivity at elevated temperatures and low humidity. []

Q8: How does the addition of this compound impact the acid doping level of poly(benzimidazole imide)s (PBIIs)?

A8: The basic benzimidazole groups in this compound are responsible for acid doping in PBIIs. The presence of these groups allows for high phosphoric acid uptake, leading to enhanced proton conductivity in the resulting membranes. []

Q9: Can this compound be used as a ligand in chromatography?

A9: Yes, this compound is a promising ligand for affinity chromatography, particularly in hydrophobic charge-induction chromatography (HCIC), a technique for purifying antibodies. [, , , ]

Q10: How does ligand density of this compound affect antibody binding in HCIC resins?

A10: Research indicates that moderate ligand density of this compound on HCIC resins leads to optimal antibody binding capacity and dynamic binding capacity. Excessive ligand density can hinder protein adsorption due to steric hindrance and reduced accessibility of binding sites. [, ]

Q11: Has computational chemistry been used to study this compound?

A11: Yes, computational methods, including molecular mechanics modeling, have been employed to understand the structural characteristics, interactions, and packing behavior of this compound, particularly in the context of PI fibers. [, ]

Q12: What is known about the structure-activity relationships (SAR) of this compound derivatives?

A12: While detailed SAR studies specifically focusing on this compound are limited within the provided research, some insights can be derived:

- Position of Substituents: The position of substituents on the benzimidazole ring can affect its properties. For example, 2-(4-aminophenyl)-5-aminobenzimidazole and 2-(3-aminophenyl)-5-aminobenzimidazole exhibit different thermal expansion coefficients and adhesion properties when incorporated into PIs. []

- Presence of Hydrogen Bonding Groups: The -NH- group in this compound plays a crucial role in hydrogen bonding interactions, influencing the properties of polymers and potentially its biological activities. [, , , ]

Q13: What are the potential applications of this compound in drug development?

A13: Research suggests that this compound derivatives could be promising for developing antihypertensive drugs. For example, 2-guanidino-5-aminobenzimidazole dihydrochloride showed comparable effects to aminophylline in lowering blood pressure. []

Q14: Are there studies exploring the antimicrobial activity of this compound derivatives?

A14: Yes, some studies have investigated the antibacterial activity of peptide analogs derived from this compound, indicating their potential as novel antibacterial agents. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)

![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)